molecular formula C7H8FN3O B13295622 4-Amino-3-fluoro-N'-hydroxybenzene-1-carboximidamide

4-Amino-3-fluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13295622
M. Wt: 169.16 g/mol
InChI Key: VXTVLIXLQXWULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 g/mol . This compound is known for its unique structure, which includes an amino group, a fluoro substituent, and a hydroxybenzene carboximidamide moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of 4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluorobenzamide: Similar structure but lacks the hydroxy and carboximidamide groups.

    3-Fluoro-4-nitroaniline: Contains a nitro group instead of the hydroxybenzene carboximidamide moiety.

    4-Amino-3-fluorophenol: Similar but lacks the carboximidamide group.

Uniqueness

4-Amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

4-amino-3-fluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8FN3O/c8-5-3-4(7(10)11-12)1-2-6(5)9/h1-3,12H,9H2,(H2,10,11)

InChI Key

VXTVLIXLQXWULQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)F)N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.